

# Nifekalant vs. Lidocaine for Ventricular Fibrillation: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |  |
|----------------------|------------|-----------|--|--|--|
| Compound Name:       | Nifekalant |           |  |  |  |
| Cat. No.:            | B1678771   | Get Quote |  |  |  |

This guide provides a detailed comparison of the efficacy of **Nifekalant** and lidocaine in the management of ventricular fibrillation (VF). The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of supporting experimental data, methodologies, and mechanistic pathways.

### **Mechanism of Action**

**Nifekalant**: A pure class III antiarrhythmic agent, **Nifekalant** primarily acts by blocking the rapid component of the delayed rectifier potassium current (I\_Kr).[1] This action prolongs the cardiac action potential duration and the effective refractory period of the myocardium, which helps to terminate re-entrant circuits responsible for ventricular tachyarrhythmias.[1] Notably, it has minimal effects on sodium (Na+) or calcium (Ca2+) channels, which may reduce the incidence of certain side effects.[1]

Lidocaine: Classified as a class Ib antiarrhythmic drug, lidocaine works by blocking voltage-gated sodium channels.[2] Its primary effect is on inactivated sodium channels, which are more prevalent in ischemic or depolarized myocardial tissue.[2][3] This action shortens the action potential duration and increases the effective refractory period, thereby suppressing automaticity and interrupting re-entrant tachycardias, particularly in the context of myocardial ischemia.[2]

## **Comparative Efficacy Data**



The following tables summarize the quantitative data from comparative studies on the efficacy of **Nifekalant** and lidocaine in treating ventricular fibrillation.

Table 1: Efficacy in Shock-Resistant In-Hospital Ventricular Fibrillation/Tachycardia

| Outcome                                  | Nifekalant<br>(n=27) | Lidocaine<br>(n=28) | Odds Ratio<br>(OR)        | 95%<br>Confidence<br>Interval (CI) | P-value |
|------------------------------------------|----------------------|---------------------|---------------------------|------------------------------------|---------|
| Termination of VF/VT                     | 22 (81.5%)           | 15 (53.6%)          | 3.8                       | 1.1 - 13.0                         | 0.03    |
| Return of Spontaneous Circulation (ROSC) | 23 (85.2%)           | 15 (53.6%)          | 5.0                       | 1.4 - 18.2                         | 0.01    |
| 1-Month<br>Survival                      | Not specified        | Not specified       | No significant difference | -                                  | -       |
| Survival to<br>Hospital<br>Discharge     | Not specified        | Not specified       | No significant difference | -                                  | -       |
| Incidence of Asystole                    | 0 (0%)               | 7 (25%)             | -                         | -                                  | 0.005   |

Data sourced from a prospective, two-arm, cluster observational study.[4]

Table 2: Efficacy in Out-of-Hospital Shock-Refractory Ventricular Fibrillation

| Outcome                           | Nifekalant (n=55) | Lidocaine (n=65) | P-value |
|-----------------------------------|-------------------|------------------|---------|
| Survival to Hospital<br>Admission | 67%               | 37%              | <0.001  |
| 24-Hour Survival                  | 53%               | 31%              | 0.01    |



Data from a retrospective study of patients with out-of-hospital cardiac arrest with persistent VF after multiple shocks and epinephrine.[5]

## **Experimental Protocols**

Below are the detailed methodologies for the key experiments cited in this guide.

Study 1: **Nifekalant** versus Lidocaine for In-Hospital Shock-Resistant Ventricular Fibrillation or Tachycardia

- Study Design: A prospective, two-arm, cluster observational study conducted between August 2005 and March 2008.[4]
- Patient Population: 55 patients with in-hospital ventricular fibrillation (VF) or ventricular tachycardia (VT) that was resistant to at least two defibrillation shocks. Patients with congenital or drug-induced long QT syndrome were excluded.[4]
- Intervention: Participating hospitals were pre-registered to either the Nifekalant arm or the lidocaine arm.[4]
  - Nifekalant Group (n=27): Received Nifekalant.
  - Lidocaine Group (n=28): Received lidocaine.
- Primary Endpoint: Termination of VF or VT, with or without an additional shock.[4]
- Secondary Endpoints: Return of spontaneous circulation (ROSC), 1-month survival, and survival to hospital discharge.[4]
- Adverse Events Monitored: Asystole, pulseless electrical activity, and torsade de pointes.[4]

Study 2: Comparison of **Nifekalant** and Lidocaine for the Treatment of Shock-Refractory Ventricular Fibrillation

- Study Design: A retrospective study.[5]
- Patient Population: 120 patients who experienced an out-of-hospital cardiac arrest with ventricular fibrillation that persisted after three shocks from an external defibrillator,



intravenous epinephrine, and another shock.[5]

- Intervention:
  - Lidocaine Group (n=65): Patients received lidocaine from January 1997 through June
     2001.[5]
  - Nifekalant Group (n=55): Patients received Nifekalant from July 2001 through December 2004.[5]
- Endpoints: Comparison of short-term survival rates, specifically survival to hospital admission and 24-hour survival.[5]

# **Visualizing Mechanisms and Workflows**

Mechanism of Action Comparison











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. What is the mechanism of Nifekalant? [synapse.patsnap.com]
- 2. Lidocaine as an anti-arrhythmic drug: Are there any indications left? PMC [pmc.ncbi.nlm.nih.gov]



- 3. nursingcenter.com [nursingcenter.com]
- 4. Nifekalant versus lidocaine for in-hospital shock-resistant ventricular fibrillation or tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of nifekalant and lidocaine for the treatment of shock-refractory ventricular fibrillation PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Nifekalant vs. Lidocaine for Ventricular Fibrillation: A Comparative Efficacy Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678771#comparative-efficacy-of-nifekalant-and-lidocaine-on-ventricular-fibrillation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com